Himic anhydride

Description

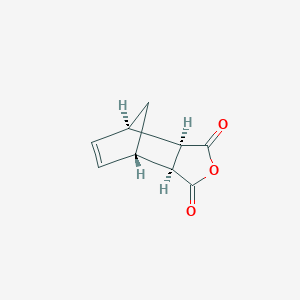

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,6R,7R)-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-8-6-4-1-2-5(3-4)7(6)9(11)12-8/h1-2,4-7H,3H2/t4-,5+,6+,7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDQHSIWLOJIGP-RNGGSSJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C=C[C@H]1[C@H]3[C@@H]2C(=O)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883721 | |

| Record name | 4,7-Methanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aR,4R,7S,7aS)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Aldrich MSDS] | |

| Record name | Himic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/794 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2746-19-2 | |

| Record name | Himic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2746-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Himic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002746192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7-Methanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aR,4R,7S,7aS)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,7-Methanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aR,4R,7S,7aS)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1α,2α,3β,6β)-1,2,3,6-tetrahydro-3,6-methanophthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HIMIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1KQO6559B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Himic Anhydride: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Himic anhydride. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields. This document details the synthesis, purification, and characterization of this compound, along with its key chemical reactions. Furthermore, it explores its biological activity as an inhibitor of Protein Phosphatase 2A (PP2A), a critical enzyme in cellular signaling. All quantitative data is summarized in structured tables, and detailed experimental protocols for key procedures are provided. Logical and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

This compound, systematically known as cis-5-Norbornene-endo-2,3-dicarboxylic anhydride, is a bicyclic dicarboxylic anhydride. Its strained ring system and reactive anhydride functionality make it a versatile building block in organic synthesis and polymer chemistry. It exists as two primary stereoisomers, the endo and exo forms, with the endo isomer being the kinetic product of the Diels-Alder reaction used in its synthesis. The thermal isomerization to the more stable exo form is a key characteristic of this compound. In recent years, this compound and its derivatives have garnered interest in medicinal chemistry due to their potential as enzyme inhibitors, particularly targeting Protein Phosphatase 2A (PP2A), a tumor suppressor.

Physical Properties

The physical properties of this compound are crucial for its handling, purification, and application in various chemical processes. A summary of these properties is presented in the tables below. It is important to note that some properties may vary slightly depending on the isomeric form (endo or exo) and the purity of the sample.

Table 1: General Physical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline solid | [1] |

| Odor | Faint, characteristic acetic odor | [1] |

| Molecular Formula | C₉H₈O₃ | [1] |

| Molecular Weight | 164.16 g/mol | [1] |

| CAS Number | 826-62-0 (endo and exo mixture) | [1] |

| 129-64-6 (endo isomer) | ||

| 2746-19-2 (exo isomer) |

Table 2: Quantitative Physical Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | 165-167 °C (endo, lit.) | |

| Boiling Point | 251.61 °C (rough estimate) | |

| Density | 1.417 g/cm³ | |

| Refractive Index | 1.5260 (estimate) | |

| Vapor Pressure | 0 mmHg at 25°C |

Table 3: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | Decomposes | |

| Diethyl Ether | Soluble (0.1g/10 mL, clear, colorless) | |

| Benzene | Soluble | |

| Toluene | Soluble | |

| Acetone | Soluble | |

| Carbon Tetrachloride | Soluble | |

| Chloroform | Soluble | |

| Ethanol | Soluble | |

| Ethyl Acetate | Soluble | |

| Petroleum Ether | Slightly soluble |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the reactivity of the cyclic anhydride functional group and the presence of the carbon-carbon double bond within the norbornene framework.

Hydrolysis

This compound reacts with water to undergo hydrolysis, leading to the opening of the anhydride ring to form the corresponding dicarboxylic acid, cis-5-norbornene-endo-2,3-dicarboxylic acid. This reaction is generally slow at room temperature but can be accelerated by heating or by the presence of acids or bases.

Alcoholysis (Esterification)

In the presence of alcohols, this compound undergoes alcoholysis to form a monoester. This reaction involves the nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride, resulting in the opening of the ring. The reaction can proceed to form a diester under more forcing conditions or with the use of an esterification catalyst.

Aminolysis (Amidation)

Amines react readily with this compound in an aminolysis reaction to yield the corresponding amic acid. This reaction is typically fast and exothermic. Further heating can induce cyclization to form the corresponding imide.

Diels-Alder and Retro-Diels-Alder Reactions

This compound is synthesized via a Diels-Alder reaction between cyclopentadiene and maleic anhydride. The endo isomer is the kinetically favored product. Upon heating, endo-Himic anhydride can undergo a retro-Diels-Alder reaction to dissociate back into its starting materials, which can then recombine to form the thermodynamically more stable exo isomer.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, characterization, and key reactions of this compound.

Synthesis and Purification

-

Materials: Dicyclopentadiene, maleic anhydride, toluene, petroleum ether.

-

Procedure:

-

In a fume hood, assemble a fractional distillation apparatus.

-

Place dicyclopentadiene in the distillation flask and heat gently to "crack" it into cyclopentadiene monomer. Collect the freshly distilled cyclopentadiene, which boils at 41-42 °C.

-

In a separate flask, dissolve maleic anhydride in toluene.

-

Slowly add the freshly distilled cyclopentadiene to the maleic anhydride solution with stirring. The reaction is exothermic.

-

After the addition is complete, stir the reaction mixture at room temperature for a period to ensure complete reaction.

-

The product, endo-Himic anhydride, will precipitate from the solution.

-

Collect the solid product by vacuum filtration and wash with cold petroleum ether to remove any unreacted starting materials.

-

The product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

-

-

Materials: endo-Himic anhydride, toluene.

-

Procedure:

-

Place endo-Himic anhydride in a round-bottom flask equipped with a condenser.

-

Heat the solid in an oil bath to 180-200 °C for 1-2 hours. The solid will melt and then slowly re-solidify as the exo isomer is formed.

-

Allow the flask to cool to room temperature. The crude product will be a mixture of endo and exo isomers.

-

Add hot toluene to the flask to dissolve the crude product.

-

Allow the solution to cool slowly to room temperature. The exo isomer is less soluble in toluene and will preferentially crystallize out.

-

Collect the crystals of exo-Himic anhydride by vacuum filtration.

-

The purity of the exo isomer can be improved by repeated fractional crystallization from toluene.

-

Characterization Methods

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

Finely powder a small amount of the dry sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample at a rate of approximately 10-20 °C/min for a preliminary determination.

-

For an accurate measurement, repeat with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/min.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample has melted. This range is the melting point.

-

-

Instrumentation: ¹H and ¹³C NMR spectrometer.

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Ensure the sample is fully dissolved. If necessary, filter the solution to remove any particulate matter.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

The chemical shifts (δ) and coupling constants (J) will be characteristic of the endo or exo isomer.

-

-

Instrumentation: FTIR spectrometer.

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Characteristic peaks for the anhydride carbonyl groups (around 1780 cm⁻¹ and 1850 cm⁻¹) and the C=C double bond will be observed.

-

Chemical Reactivity Protocols (General Procedures)

-

Materials: this compound, water, heating source.

-

Procedure:

-

Suspend this compound in water in a round-bottom flask.

-

Heat the mixture to reflux with stirring until the solid has completely dissolved, indicating the formation of the dicarboxylic acid.

-

Allow the solution to cool to room temperature. The dicarboxylic acid may crystallize out upon cooling.

-

The product can be isolated by filtration and can be characterized by melting point and spectroscopic methods.

-

-

Materials: this compound, an alcohol (e.g., methanol), optional catalyst (e.g., a few drops of concentrated sulfuric acid).

-

Procedure:

-

Dissolve this compound in an excess of the desired alcohol in a round-bottom flask.

-

If desired, add a catalytic amount of acid.

-

Heat the reaction mixture to reflux for several hours.

-

Monitor the reaction progress by a suitable method (e.g., TLC).

-

Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

-

The resulting monoester can be purified by column chromatography or distillation.

-

-

Materials: this compound, an amine (e.g., aniline), a suitable solvent (e.g., chloroform).

-

Procedure:

-

Dissolve the amine in a suitable solvent in a flask.

-

Slowly add a solution of this compound in the same solvent to the amine solution with stirring. The reaction is often exothermic, so cooling may be necessary.

-

The amic acid product may precipitate from the solution.

-

After the addition is complete, stir the mixture at room temperature for a period to ensure complete reaction.

-

Isolate the product by filtration and wash with a suitable solvent to remove any unreacted starting materials.

-

Biological Activity: Inhibition of Protein Phosphatase 2A (PP2A)

Protein Phosphatase 2A (PP2A) is a major serine/threonine phosphatase that plays a crucial role in regulating a wide array of cellular processes, including cell cycle progression, proliferation, and apoptosis. Due to its function in dephosphorylating and thereby inactivating numerous oncoproteins, PP2A is considered a tumor suppressor. The inhibition of PP2A can lead to the hyperphosphorylation of its target proteins, promoting uncontrolled cell growth and survival.

This compound and its derivatives have been identified as inhibitors of PP2A. While the precise molecular mechanism of inhibition by this compound itself is a subject of ongoing research, it is believed that the anhydride moiety is crucial for its activity, potentially through covalent modification of the enzyme or by mimicking the phosphate group of the substrate.

The inhibition of PP2A by small molecules can have profound effects on cellular signaling pathways. For instance, by inhibiting PP2A, the phosphorylation levels of key proteins in the MAPK/ERK and PI3K/Akt pathways can be maintained, leading to sustained pro-survival and pro-proliferative signals.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Workflow for Synthesis and Isomerization of this compound

Caption: Workflow for the synthesis of endo-Himic anhydride and its thermal isomerization to the exo isomer.

Key Chemical Reactions of this compound

Caption: Overview of the primary chemical reactions of this compound.

Simplified PP2A Signaling Pathway and Point of Inhibition

Caption: Simplified signaling pathway showing PP2A's role in regulating cell survival and the point of inhibition by this compound.

Conclusion

This compound is a valuable and versatile chemical compound with well-defined physical and chemical properties. Its synthesis via the Diels-Alder reaction and the ability to isomerize between its endo and exo forms provide routes to stereochemically distinct building blocks. The reactivity of its anhydride group allows for a variety of chemical transformations, making it a useful intermediate in the synthesis of polymers, resins, and fine chemicals. Furthermore, its emerging role as a PP2A inhibitor highlights its potential in the field of drug discovery and development, particularly in oncology. This technical guide serves as a foundational resource for researchers and scientists working with or interested in the multifaceted applications of this compound. Further investigation into the specific molecular interactions of this compound with biological targets such as PP2A will undoubtedly open new avenues for its application in medicine and materials science.

References

Synthesis of Himic Anhydride via Diels-Alder Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of himic anhydride, a valuable intermediate in the production of pharmaceuticals, pesticides, and advanced polymers.[1] The core of this synthesis lies in the elegant and efficient Diels-Alder reaction, a cornerstone of modern organic chemistry. This document outlines the reaction mechanism, detailed experimental protocols, and relevant quantitative data to support researchers in the successful synthesis and application of this versatile compound.

Introduction to the Diels-Alder Reaction

The Diels-Alder reaction is a powerful [4+2] cycloaddition that involves the reaction of a conjugated diene with a dienophile to form a six-membered ring.[2] In the synthesis of this compound, also known as cis-norbornene-5,6-endo-dicarboxylic anhydride, the conjugated diene is cyclopentadiene and the dienophile is maleic anhydride.[3][4] This reaction is known for its high stereospecificity and is a prime example of a concerted pericyclic reaction.

The reaction typically proceeds rapidly at room temperature, favoring the formation of the endo isomer as the kinetic product.[2] This preference is attributed to secondary orbital interactions between the developing π-system of the diene and the carbonyl groups of the dienophile. While the endo product is formed faster, the exo isomer is the thermodynamically more stable product due to reduced steric hindrance. Thermal equilibration can be employed to convert the endo adduct to the more stable exo form.

Reaction Mechanism and Stereochemistry

The Diels-Alder reaction between cyclopentadiene and maleic anhydride proceeds through a cyclic transition state, leading to the formation of a bicyclic product. The stereochemical outcome of this reaction is a critical aspect, with the "endo rule" predicting the preferential formation of the endo isomer.

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound, including reactant properties and typical reaction parameters.

Table 1: Properties of Reactants

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Cyclopentadiene | C₅H₆ | 66.10 | 41.5 - 42.5 | -97.2 |

| Dicyclopentadiene | C₁₀H₁₂ | 132.20 | 170 | 32.5 |

| Maleic Anhydride | C₄H₂O₃ | 98.06 | 202 | 52.8 |

| endo-Himic Anhydride | C₉H₈O₃ | 164.16 | - | 165 |

| exo-Himic Anhydride | C₉H₈O₃ | 164.16 | - | 143 |

Table 2: Typical Experimental Parameters and Yields

| Parameter | Value | Reference |

| Reactant Quantities | ||

| Maleic Anhydride | 175 mg - 2 g | |

| Cyclopentadiene | 140 mg - 2 mL | |

| Solvents | ||

| Ethyl Acetate | 0.8 mL - 8 mL | |

| Hexane / Petroleum Ether | 0.8 mL - 8 mL | |

| Reaction Conditions | ||

| Temperature | Room Temperature | |

| Reaction Time | ~5 minutes for initial crystallization | |

| Product Isolation | ||

| Crystallization | Induced by scratching, cooling in ice-bath | |

| Purification | Recrystallization | |

| Yield | ||

| Typical Yield (endo-product) | Good yields reported | |

| Yield (exo-product after equilibration and recrystallization) | 10-20% (high purity) |

Detailed Experimental Protocols

The following protocols are adapted from established laboratory procedures for the synthesis of endo-himic anhydride.

Preparation of Cyclopentadiene

Cyclopentadiene readily dimerizes to dicyclopentadiene at room temperature via a Diels-Alder reaction. Therefore, fresh cyclopentadiene must be prepared by "cracking" dicyclopentadiene through a retro-Diels-Alder reaction.

Protocol:

-

Set up a fractional distillation apparatus.

-

Place dicyclopentadiene (e.g., 4.5 mL) and a boiling chip into the distillation flask.

-

Gently heat the dicyclopentadiene to its boiling point (approx. 170 °C).

-

The lower-boiling cyclopentadiene (b.p. ~41 °C) will distill over.

-

Collect the freshly distilled cyclopentadiene in a receiver cooled in an ice bath. To prevent immediate dimerization, it is recommended to distill it directly into the solution containing the dienophile.

Caution: Dicyclopentadiene should not be boiled to dryness. This procedure should be performed in a well-ventilated fume hood.

Synthesis of endo-Himic Anhydride

This procedure describes the reaction of freshly prepared cyclopentadiene with maleic anhydride.

Protocol:

-

In a suitable reaction vessel (e.g., an Erlenmeyer flask or Craig tube), dissolve maleic anhydride (e.g., 2 g) in ethyl acetate (e.g., 8 mL) with gentle warming.

-

Add an equal volume of a non-polar solvent such as hexane or petroleum ether (e.g., 8 mL) and mix well.

-

Cool the solution in an ice bath.

-

To the cooled solution, add the freshly prepared cyclopentadiene (e.g., 2 mL) and swirl to mix. An exothermic reaction may be observed.

-

Allow the mixture to stand. The product should begin to crystallize. Crystallization can be induced by scratching the inside of the flask with a glass rod.

-

For enhanced purification, the product can be redissolved by gentle heating and then allowed to recrystallize slowly.

-

Collect the crystalline product by suction filtration.

-

Wash the crystals with a small amount of cold solvent (e.g., hexane).

-

Allow the product to air dry and determine the weight and melting point.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for this compound synthesis.

Conclusion

The synthesis of this compound via the Diels-Alder reaction is a robust and well-established procedure that serves as an excellent example of pericyclic chemistry. This guide provides the necessary theoretical background, quantitative data, and detailed protocols to enable researchers to successfully synthesize this important chemical intermediate. Careful attention to the preparation of fresh cyclopentadiene and the principles of stereochemical control are paramount for achieving high yields and purity. The synthesized this compound can then be utilized in a variety of applications, including the development of novel therapeutic agents and advanced materials.

References

Solubility of Himic Anhydride in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Himic anhydride (cis-5-norbornene-exo-2,3-dicarboxylic anhydride) in common organic solvents. This information is critical for its application in various fields, including as an intermediate in the synthesis of pharmaceuticals, pesticides, and advanced materials. While specific quantitative data from a key study by Wan et al. (2020) on this topic is not publicly available in its entirety, this guide summarizes the available information and provides a comprehensive overview of the experimental methodologies for solubility determination.

Quantitative Solubility Data

A pivotal study by Wan et al. (2020) investigated the solid-liquid equilibrium solubility of this compound in thirteen pure solvents. While the full experimental dataset is not accessible, the study identified the following solvents as part of their investigation:

-

Alcohols: Methanol, Ethanol, Isopropanol, n-Butanol

-

Ketones: Acetone, Butanone, Cyclohexanone

-

Esters: Ethyl acetate, Methyl acetate

-

Nitriles: Acetonitrile

-

Ethers: Ethyl ether, Isopentyl ether

-

Aromatic Hydrocarbons: Toluene

The abstract of the study indicates that the solubility of this compound was determined at various temperatures. Generally, the solubility of solid compounds in organic solvents increases with temperature. Without the specific data, a qualitative understanding suggests that this compound, a polar molecule, would exhibit higher solubility in more polar solvents.

Table 1: Investigated Solvents for this compound Solubility

| Solvent Class | Solvent Name |

| Alcohols | Methanol |

| Ethanol | |

| Isopropanol | |

| n-Butanol | |

| Ketones | Acetone |

| Butanone | |

| Cyclohexanone | |

| Esters | Ethyl acetate |

| Methyl acetate | |

| Nitriles | Acetonitrile |

| Ethers | Ethyl ether |

| Isopentyl ether | |

| Aromatic Hydrocarbons | Toluene |

Note: This table lists the solvents investigated by Wan et al. (2020). The quantitative solubility values could not be retrieved.

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid compound like this compound in an organic solvent is a fundamental experimental procedure. A widely accepted and reliable method is the analytical isothermal shake-flask methodology. This method is considered a classical approach and continues to offer satisfactory reliability for measuring the solubility of various systems.

Isothermal Shake-Flask Method

This method involves achieving a saturated solution at a constant temperature and then determining the concentration of the solute in that solution.

Key Steps:

-

Preparation: An excess amount of the solid solute (this compound) is added to a known volume of the desired organic solvent in a sealed container, typically a flask or vial.

-

Equilibration: The container is placed in a constant-temperature bath or incubator and agitated (e.g., using a mechanical shaker or magnetic stirrer) for a prolonged period (often 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: Once equilibrium is established, the agitation is stopped, and the undissolved solid is allowed to settle. A sample of the supernatant (the saturated solution) is then carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being included in the sample.

-

Analysis: The concentration of this compound in the filtered saturated solution is determined using a suitable analytical technique. Common methods include:

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method for determining the concentration of organic compounds.

-

UV-Vis Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength.

-

Gravimetric Analysis: The solvent from a known mass or volume of the saturated solution is evaporated, and the mass of the remaining solid solute is measured.

-

-

Data Reporting: The solubility is typically expressed in units such as g/100 mL of solvent, mol/L, or mole fraction at the specified temperature.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of this compound using the isothermal shake-flask method.

Conclusion

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Himic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the endo and exo isomers of himic anhydride. Detailed experimental protocols and structured data tables are presented to facilitate analysis and replication.

Introduction to this compound and its Isomers

This compound, systematically known as bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, is a bridged bicyclic compound that exists as two primary stereoisomers: endo and exo. The Diels-Alder reaction between cyclopentadiene and maleic anhydride typically yields the kinetically favored endo isomer.[1][2] However, thermal equilibration can lead to the formation of the thermodynamically more stable exo isomer.[3][4] NMR spectroscopy is an indispensable tool for distinguishing between these two isomers due to the distinct chemical environments of their respective protons and carbons.[1]

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for the endo and exo isomers of this compound, as reported in the literature. The spectra were recorded in deuterated chloroform (CDCl₃) at 298 K.

Table 1: ¹H NMR Spectral Data of this compound Isomers in CDCl₃

| Proton Assignment | endo-Himic Anhydride | exo-Himic Anhydride |

| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) | |

| H1 (alkene) | 6.338 | 6.355 |

| H2 | 3.481 | 3.600 |

| H3' | 1.705, 1.679 | 1.820, 1.798 |

| H3” | 1.486, 1.460 | 1.607, 1.586 |

| H4 | 3.535 | 3.021 |

Data sourced from Semantic Scholar.

Table 2: ¹³C NMR Spectral Data of this compound Isomers in CDCl₃

| Carbon Assignment | endo-Himic Anhydride | exo-Himic Anhydride |

| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) | |

| C1 (alkene) | ~135 | ~135 |

| C2 | Not explicitly stated | Not explicitly stated |

| C3 | Not explicitly stated | Not explicitly stated |

| C4 | Not explicitly stated | Not explicitly stated |

| C=O (anhydride) | ~170 | ~170 |

Note: Specific chemical shifts for all carbons in the endo isomer were not detailed in the primary source. The assignment of the ¹³C NMR spectra for both isomers was achieved using HSQC and DEPT experiments.

Experimental Protocol for NMR Spectroscopy

The following is a generalized, detailed methodology for obtaining high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound.

Sample Preparation

-

Weighing the Sample: Accurately weigh 5-25 mg of the this compound sample for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Deuterated chloroform (CDCl₃) is a common choice for this compound.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample. Gently swirl or vortex the vial to ensure complete dissolution. If necessary, gentle heating can be applied, but care should be taken to avoid solvent evaporation.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the clear solution into a clean, unscratched 5 mm NMR tube. Avoid transferring any solid particulates, as they can adversely affect the spectral quality. If solids are present, filter the solution through a small plug of cotton or glass wool in the pipette.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

-

Instrument Setup: The data presented was collected on a Bruker AV II MHz spectrometer. Before inserting the sample, ensure the spectrometer is properly tuned and the standard sample has been run.

-

Sample Insertion: Carefully insert the NMR tube into a spinner turbine and adjust its depth according to the spectrometer's instructions. Place the spinner with the sample into the magnet.

-

Locking and Shimming: The deuterated solvent provides a signal for the spectrometer to "lock" onto, which stabilizes the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp, well-resolved peaks.

-

¹H NMR Acquisition:

-

Set the appropriate spectral width, number of scans, and relaxation delay. For a routine ¹H spectrum, 8 to 16 scans are typically sufficient.

-

The spectrum is referenced to the residual solvent peak (e.g., CHCl₃ in CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

¹³C NMR experiments require a significantly larger number of scans due to the low natural abundance of the ¹³C isotope.

-

Broadband proton decoupling is typically employed to simplify the spectrum and improve the signal-to-noise ratio.

-

The spectrum is referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and integrated.

Workflow and Logic Diagrams

The following diagrams illustrate the key processes in the NMR analysis of this compound.

Caption: Workflow for NMR analysis of this compound.

Caption: Logic for distinguishing this compound isomers via ¹H NMR.

References

Himic Anhydride: A Comprehensive Safety and Handling Guide for Laboratory Professionals

An In-depth Technical Guide

For researchers, scientists, and drug development professionals, a thorough understanding of the hazards and safe handling procedures for all laboratory chemicals is paramount. This guide provides a detailed overview of the safety data and handling precautions for Himic anhydride (CAS 826-62-0), a compound commonly used in polymer and chemical synthesis.[1] Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[2][3] It is stable under normal storage conditions but is sensitive to moisture, reacting with water to form the corresponding acid.[4][5] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₃ | |

| Molecular Weight | 164.16 g/mol | |

| Melting Point | 162 - 167 °C | |

| Boiling Point | 251.61°C (rough estimate) | |

| Appearance | White solid | |

| Solubility | Decomposes in water and alkalis. Soluble in diethyl ether. | |

| Odor | None reported to faint acetic odor |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential health effects to ensure proper handling.

GHS Hazard Classification:

| Class | Category | Hazard Statement |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage. |

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. |

Potential Health Effects:

-

Eye Contact: Causes severe eye irritation and may result in burns.

-

Skin Contact: Can cause skin irritation and may lead to burns. Prolonged or repeated exposure may cause an allergic skin reaction.

-

Inhalation: Irritating to the respiratory tract, potentially causing sore throat, coughing, and shortness of breath. Inhalation of dust or vapors may lead to sensitization and asthma-like reactions.

-

Ingestion: May cause gastrointestinal irritation.

Toxicological Data

The following table summarizes the available toxicological data for this compound.

| Test | Species | Dose | Result |

| Draize test, eye | Rabbit | 2 mg/24H | Severe |

| Draize test, skin | Rabbit | 500 mg/24H | Mild |

Source: Cole-Parmer Safety Data Sheet

This compound is not classified as a carcinogen by IARC, NTP, or OSHA.

Handling and Storage Protocols

Strict adherence to proper handling and storage procedures is essential to minimize exposure and ensure safety.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust.

-

Avoid ingestion and inhalation.

-

Keep away from moisture and water.

-

Use non-sparking tools and grounded equipment.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents and bases.

-

Protect from moisture.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound to prevent exposure.

Caption: Recommended PPE for handling this compound.

Emergency Procedures

In the event of an emergency, follow these first-aid and spill response protocols.

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention.

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.

Accidental Release Measures:

The following workflow outlines the steps to be taken in the event of a this compound spill.

Caption: Workflow for handling a this compound spill.

Fire-Fighting Measures

-

Extinguishing Media: Use carbon dioxide, dry chemical powder, or appropriate foam. Do NOT use water directly on the fire.

-

Fire-Fighting Procedures: As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear. Irritating and highly toxic gases may be generated by thermal decomposition.

Stability and Reactivity

-

Chemical Stability: Stable at room temperature in closed containers under normal storage and handling conditions. It is moisture-sensitive and reacts with water to form the corresponding acid.

-

Conditions to Avoid: Incompatible materials, moisture, contact with water, and excess heat.

-

Incompatible Materials: Moisture, water, strong oxidizing agents, and bases.

-

Hazardous Decomposition Products: Carbon monoxide and carbon dioxide.

-

Hazardous Polymerization: Has not been reported.

References

Thermal Stability and Decomposition of Himic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Himic anhydride, also known as 5-Norbornene-2,3-dicarboxylic anhydride, is a bicyclic organic compound widely utilized as a monomer in the synthesis of high-performance polymers and as an intermediate in the production of various specialty chemicals. Its unique strained ring structure imparts desirable properties to the resulting materials, including enhanced thermal stability and mechanical strength. This technical guide provides a comprehensive overview of the thermal behavior of this compound, focusing on its stability and decomposition pathways. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying chemical transformations.

Thermal Behavior Overview

The thermal behavior of this compound is primarily characterized by two distinct processes: a lower-temperature isomerization and a higher-temperature decomposition.

-

Thermal Isomerization: this compound exists as two stereoisomers: endo-Himic anhydride and exo-Himic anhydride. The endo isomer is the kinetic product of the Diels-Alder reaction used in its synthesis. Upon heating, the endo isomer can undergo a reversible retro-Diels-Alder reaction to form cyclopentadiene and maleic anhydride, which then recombine to form the more thermodynamically stable exo isomer. This equilibration typically occurs in the temperature range of 180-200°C.[1][2]

-

Thermal Decomposition: At significantly higher temperatures, the covalent bonds within the this compound molecule will begin to rupture, leading to irreversible decomposition. While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for the decomposition of pure this compound is not extensively available in public literature, information from safety data sheets and studies on analogous cyclic anhydrides indicate that the primary decomposition products are carbon monoxide (CO) and carbon dioxide (CO2).[3] The decomposition of the remaining hydrocarbon framework is expected to yield a variety of smaller organic molecules.

Quantitative Data

The following tables summarize the available quantitative data regarding the thermal properties of this compound.

Table 1: Physical and Thermal Properties of this compound Isomers

| Property | endo-Himic Anhydride | exo-Himic Anhydride | Reference(s) |

| IUPAC Name | (3aR,4S,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-methanoisobenzofuran-1,3-dione | (3aS,4R,7S,7aR)-3a,4,7,7a-Tetrahydro-4,7-methanoisobenzofuran-1,3-dione | [4][5] |

| Melting Point (°C) | 165-167 | 140-145 | |

| Isomerization Temp. (°C) | 180-200 | 180-200 |

Thermal Isomerization and Decomposition Pathways

Thermal Isomerization Pathway

The isomerization from the endo to the exo form is a well-documented process that proceeds through a retro-Diels-Alder mechanism. This equilibrium favors the more thermodynamically stable exo isomer at elevated temperatures.

Caption: Thermal Isomerization of this compound.

Proposed Thermal Decomposition Pathway

While a definitive, experimentally verified decomposition pathway for this compound is not available, a plausible mechanism can be proposed based on the known retro-Diels-Alder reaction and the decomposition patterns of related cyclic anhydrides. The initial step is likely the retro-Diels-Alder reaction, followed by the decomposition of maleic anhydride and cyclopentadiene at higher temperatures.

Caption: Proposed Decomposition Pathway for this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments related to the thermal analysis of this compound.

Thermal Isomerization of endo-Himic Anhydride

This protocol is adapted from established undergraduate laboratory experiments.

Objective: To induce the thermal isomerization of endo-Himic anhydride to exo-Himic anhydride and isolate the product.

Materials:

-

endo-Himic anhydride

-

Toluene

-

Round-bottom flask (100 mL)

-

Heating mantle

-

Condenser

-

Recrystallization apparatus

-

NMR or GC for analysis

Procedure:

-

Place 50 g of endo-Himic anhydride into a 100 mL round-bottom flask.

-

Fit the flask with a condenser and place it in a heating mantle.

-

Heat the solid until it melts (melting point of endo isomer is ~165°C) and then increase the temperature to 180-200°C.

-

Maintain this temperature for 1-2 hours. The mixture will likely turn a golden-orange color.

-

Allow the flask to cool slightly, then carefully add approximately 150-200 mL of toluene to dissolve the mixture, heating to reflux if necessary to achieve complete dissolution.

-

Allow the solution to cool slowly to room temperature to induce crystallization. The exo isomer is less soluble in toluene and will crystallize out preferentially.

-

Collect the crystals by vacuum filtration.

-

The purity of the exo-Himic anhydride can be improved by repeated recrystallization from toluene.

-

Analyze the product by ¹H NMR or GC to determine the ratio of exo to endo isomers.

Thermogravimetric Analysis (TGA) of this compound (General Protocol)

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

Procedure:

-

Calibrate the TGA instrument according to the manufacturer's specifications.

-

Weigh approximately 5-10 mg of the this compound sample into a clean TGA crucible (e.g., alumina or platinum).

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Heat the sample from ambient temperature to a final temperature of approximately 600°C at a constant heating rate (e.g., 10°C/min).

-

Record the mass loss of the sample as a function of temperature.

-

The resulting TGA curve can be analyzed to determine the onset of decomposition and the temperature of maximum decomposition rate.

Differential Scanning Calorimetry (DSC) of this compound (General Protocol)

Objective: To measure the heat flow associated with thermal transitions (e.g., melting, decomposition) of this compound.

Instrumentation:

-

Differential Scanning Calorimeter (DSC)

Procedure:

-

Calibrate the DSC instrument with appropriate standards (e.g., indium).

-

Weigh approximately 2-5 mg of the this compound sample into a DSC pan (e.g., aluminum).

-

Seal the pan hermetically.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a specified heating rate (e.g., 10°C/min) over a temperature range that encompasses the expected thermal events (e.g., from room temperature to 400°C).

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

The resulting DSC thermogram will show endothermic peaks for melting and potentially exothermic peaks for decomposition.

Visualization of Experimental Workflows

The following diagram illustrates a general workflow for the thermal analysis of this compound.

Caption: General Workflow for Thermal Analysis.

Conclusion

This compound exhibits distinct thermal behaviors that are critical to understand for its application in materials science and chemical synthesis. The reversible isomerization between its endo and exo forms at 180-200°C is a key characteristic governed by thermodynamic and kinetic control. While the precise onset and profile of its high-temperature decomposition are not well-documented, it is known to decompose into gaseous products including CO and CO2, likely proceeding through an initial retro-Diels-Alder reaction. Further investigation using techniques such as TGA, DSC, and Pyrolysis-GC-MS would provide a more complete quantitative understanding of its thermal decomposition profile and the full range of its decomposition products.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. "Pyrolysis of Bicyclo[2.2.1]Heptane-2-Thiols: Evidence for a Carbene In" by Adel Fawzi DIMIAN and DE Johnson [ink.library.smu.edu.sg]

- 5. Investigation of exo- and endo-isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

The Hydrolysis of Himic Anhydride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Himic anhydride, systematically known as bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, is a versatile intermediate in the synthesis of pharmaceuticals, polymers, and other specialty chemicals. Its reactivity, particularly towards nucleophiles, is central to its utility. A fundamental reaction of this compound is its hydrolysis to the corresponding dicarboxylic acid, cis-5-norbornene-2,3-dicarboxylic acid. This technical guide provides an in-depth analysis of the mechanism, kinetics, and experimental protocols for the hydrolysis of this compound. Due to the limited availability of kinetic data specific to this compound, this guide will also draw upon established principles and data from analogous cyclic anhydrides, such as phthalic and acetic anhydride, to provide a comprehensive overview.

This compound exists as two stereoisomers: the endo and exo forms.[1] The commercially available form is predominantly the endo isomer, which is the kinetic product of the Diels-Alder reaction between cyclopentadiene and maleic anhydride.[1] This guide will primarily focus on the hydrolysis of the more common endo-himic anhydride.

Mechanism of Hydrolysis

The hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism.[2] In this reaction, a water molecule acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. This process can be catalyzed by both acids and bases.

Neutral Hydrolysis

Under neutral conditions, a water molecule directly attacks a carbonyl carbon. This is generally a slower process compared to catalyzed hydrolysis.[3] The reaction proceeds through a tetrahedral intermediate, which then collapses to form the dicarboxylic acid.

Acid-Catalyzed Hydrolysis

In the presence of an acid, one of the carbonyl oxygens is protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by a water molecule. This catalytic pathway enhances the rate of the reaction.

Base-Catalyzed Hydrolysis

Under basic conditions, the hydroxide ion, a stronger nucleophile than water, attacks the carbonyl carbon. This mechanism is typically faster than both neutral and acid-catalyzed hydrolysis. The reaction initially forms a carboxylate and a carboxylic acid. In a basic solution, the carboxylic acid is deprotonated to yield a dicarboxylate anion.

Signaling Pathways and Logical Relationships

The hydrolysis of this compound is a fundamental chemical transformation. The logical progression of this reaction under different catalytic conditions can be visualized as follows:

Caption: General pathways for the hydrolysis of this compound.

Quantitative Data

Specific kinetic data for the hydrolysis of this compound is scarce in the literature. However, a safety data sheet reports a hydrolysis half-life of 7 minutes at 20°C. To provide a broader context, the following table includes kinetic data for the hydrolysis of analogous cyclic and acyclic anhydrides under various conditions.

| Anhydride | Conditions | Rate Constant (k) | Activation Energy (Ea) | Reference |

| This compound | 20°C | t1/2 = 7 min | Not Reported | |

| Acetic Anhydride | 25°C, excess water | 0.169 min-1 | Not Reported | |

| Acetic Anhydride | 15°C, excess water | 0.0631 min-1 | Not Reported | |

| Acetic Anhydride | 20°C, excess water | 0.0924 min-1 | Not Reported | |

| Acetic Anhydride | 35°C, excess water | 0.2752 min-1 | Not Reported | |

| Phthalic Anhydride | 25°C, pH 7.8 | 1.59 x 10-2 s-1 | Not Reported | |

| Phthalic Anhydride | Neutral Solution | Not Reported | 13.9 kcal/mol | |

| Benzoic Anhydride | Neutral Solution | Not Reported | 15.5 kcal/mol |

Experimental Protocols

Detailed experimental protocols for studying the hydrolysis of this compound can be adapted from established methods for other anhydrides. The choice of method depends on the desired kinetic information and available instrumentation.

Monitoring Hydrolysis by FT-IR Spectroscopy

This method allows for the in-situ monitoring of the disappearance of the anhydride reactant and the appearance of the carboxylic acid product.

Methodology:

-

Calibration: Prepare standard solutions of this compound and its corresponding dicarboxylic acid in a suitable solvent (e.g., dioxane-water mixture). Record the FT-IR spectra of these standards to identify characteristic absorption bands and create calibration curves of absorbance versus concentration. The anhydride will have characteristic C=O stretching bands around 1780 and 1850 cm-1, while the carboxylic acid will show a broad O-H stretch and a C=O stretch around 1700 cm-1.

-

Reaction Setup: In a thermostated reaction vessel equipped with an in-situ FT-IR probe, dissolve a known concentration of this compound in the chosen solvent system.

-

Data Acquisition: Initiate the reaction by adding water and immediately begin acquiring FT-IR spectra at regular time intervals.

-

Data Analysis: Using the calibration curves, determine the concentrations of this compound and the dicarboxylic acid at each time point. Plot the concentration of this compound versus time to determine the reaction order and the rate constant.

Caption: Workflow for FT-IR analysis of this compound hydrolysis.

Monitoring Hydrolysis by pH-Stat Titration

This method is suitable for studying the kinetics of hydrolysis by monitoring the production of the acidic product.

Methodology:

-

Instrumentation Setup: Calibrate a pH meter and an automatic titrator (autoburette).

-

Reaction Setup: In a thermostated reaction vessel, prepare a solution of this compound in a suitable solvent (e.g., a mixture of an organic solvent and water).

-

Titration: Set the pH-stat to a constant pH value. As the hydrolysis proceeds and the dicarboxylic acid is formed, the pH of the solution will decrease. The automatic titrator will add a standard solution of a base (e.g., NaOH) to maintain the constant pH.

-

Data Collection: Record the volume of titrant added as a function of time.

-

Data Analysis: The rate of addition of the titrant is directly proportional to the rate of formation of the dicarboxylic acid. From this data, the reaction rate and rate constant can be determined.

Monitoring Hydrolysis by Calorimetry

The hydrolysis of anhydrides is an exothermic reaction. Calorimetry can be used to monitor the heat evolved during the reaction, which is proportional to the extent of the reaction.

Methodology:

-

Calorimeter Setup: Calibrate the reaction calorimeter to determine its heat capacity.

-

Reaction: In the calorimeter, initiate the hydrolysis of a known amount of this compound in a known volume of water or a solvent mixture.

-

Temperature Monitoring: Record the temperature of the reaction mixture as a function of time.

-

Data Analysis: The heat of reaction can be calculated from the temperature change. The rate of heat evolution is proportional to the reaction rate. From this data, kinetic parameters such as the rate constant and activation energy can be determined.

Conclusion

The hydrolysis of this compound is a fundamental reaction governed by the principles of nucleophilic acyl substitution. While specific kinetic data for this compound is limited, a comprehensive understanding of its hydrolytic behavior can be achieved by drawing parallels with well-studied analogous anhydrides. The experimental protocols outlined in this guide provide robust methodologies for researchers and drug development professionals to investigate the hydrolysis of this compound and its derivatives, enabling better control over reaction conditions and product formation in various synthetic applications. The provided diagrams and summarized data offer a quick reference for understanding the core concepts of this compound hydrolysis.

References

Methodological & Application

Application Notes and Protocols: Himic Anhydride as a Curing Agent for Epoxy Resins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Himic anhydride as a curing agent for epoxy resins. The information compiled is intended to guide researchers and professionals in the formulation, curing, and characterization of epoxy systems utilizing this specific anhydride.

Introduction

This compound, also known as endo-cis-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, is a cycloaliphatic anhydride used as a curing agent for epoxy resins. Epoxy resins cured with anhydrides like this compound generally exhibit excellent thermal stability, high glass transition temperatures (Tg), good mechanical properties, and superior electrical insulation properties.[1][2] These characteristics make them suitable for a variety of demanding applications, including structural adhesives, composites, and electronic encapsulation.[3] The curing process involves a series of chemical reactions between the anhydride, the epoxy resin, and typically an accelerator, resulting in a highly cross-linked thermoset polymer network.[1][4]

Curing Mechanism

The curing of epoxy resins with this compound is a complex process that does not involve a direct reaction between the epoxy group and the anhydride ring. The reaction is typically initiated by a hydroxyl-containing species, which can be present on the epoxy resin backbone, as residual moisture, or intentionally added as a co-catalyst. The generally accepted mechanism proceeds through the following key steps:

-

Ring Opening of the Anhydride: A hydroxyl group attacks the carbonyl carbon of the this compound ring, leading to its opening and the formation of a monoester with a free carboxylic acid group.

-

Esterification: The newly formed carboxylic acid group then reacts with an epoxy group, generating a hydroxyl group and a diester linkage.

-

Propagation and Cross-linking: The hydroxyl group generated in the esterification step can then react with another anhydride molecule, propagating the reaction and leading to the formation of a three-dimensional cross-linked network.

A competing reaction, etherification (homopolymerization), where an epoxy group reacts with a hydroxyl group, can also occur, particularly at lower temperatures or when the stoichiometry is adjusted. The extent of these competing reactions influences the final properties of the cured resin.

Formulation and Stoichiometry

The properties of the cured epoxy system are highly dependent on the formulation, including the type of epoxy resin, the concentration of this compound, and the type and concentration of the accelerator.

Calculating the Amount of this compound:

The amount of anhydride required is typically expressed in parts per hundred parts of resin (phr). The theoretical stoichiometric ratio of anhydride to epoxy groups is 1:1. However, to account for side reactions like homopolymerization, the optimal ratio (A/E) is often found to be in the range of 0.85 to 1.0. The phr of this compound can be calculated using the following formula:

phr = (AEW / EEW) * A/E * 100

Where:

-

AEW = Anhydride Equivalent Weight (For this compound, the molecular weight is 164.16 g/mol , and since it has one anhydride group, the AEW is 164.16 g/eq)

-

EEW = Epoxide Equivalent Weight of the epoxy resin (provided by the manufacturer)

-

A/E = Anhydride to Epoxy equivalent ratio (typically 0.85 - 1.0)

Accelerators:

Anhydride curing reactions are generally slow at moderate temperatures and require the use of an accelerator to proceed at a practical rate. Common accelerators include tertiary amines (e.g., benzyldimethylamine - BDMA), imidazoles, and quaternary ammonium salts. The choice and concentration of the accelerator will significantly impact the pot life, curing schedule, and final properties of the cured resin.

Quantitative Data

Table 1: Typical Properties of an NMA-Cured Epoxy Resin System

| Property | Test Method | Value |

| Mechanical | ||

| Tensile Strength | ASTM D638 | 10,000 - 12,000 psi |

| Tensile Modulus | ASTM D638 | 4.0 - 4.5 x 10^5 psi |

| Elongation at Break | ASTM D638 | 2.5 - 3.5 % |

| Flexural Strength | ASTM D790 | 13,000 - 14,000 psi |

| Flexural Modulus | ASTM D790 | 3.4 - 4.4 x 10^5 psi |

| Thermal | ||

| Heat Deflection Temperature (HDT) | ASTM D648 | 140 - 156 °C |

| Glass Transition Temperature (Tg) by DMA | ASTM E1640 | 150 - 170 °C |

| Electrical | ||

| Dielectric Constant (1 MHz) | ASTM D150 | 3.0 |

| Dissipation Factor (1 MHz) | ASTM D150 | 0.010 |

Note: The properties of the final cured product are highly dependent on the specific epoxy resin, accelerator, and cure cycle used.

Experimental Protocols

The following are detailed protocols for the preparation and characterization of a this compound-cured epoxy resin system.

Materials and Equipment

-

Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (e.g., EEW of 185-192 g/eq)

-

Curing Agent: this compound (endo-cis-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride)

-

Accelerator: Benzyldimethylamine (BDMA)

-

Equipment:

-

Analytical balance

-

Mixing containers (disposable)

-

Mechanical stirrer or spatula

-

Vacuum oven or desiccator for degassing

-

Molds for specimen casting (e.g., silicone or aluminum)

-

Programmable oven for curing

-

Dynamic Mechanical Analyzer (DMA)

-

Thermogravimetric Analyzer (TGA)

-

Universal Testing Machine for mechanical property testing

-

Experimental Workflow

Preparation of Cured Epoxy Specimens

-

Formulation: Calculate the required amounts of epoxy resin, this compound, and accelerator based on the desired stoichiometry (e.g., A/E ratio of 0.9) and accelerator concentration (e.g., 1 phr of BDMA).

-

Mixing:

-

Preheat the epoxy resin to approximately 50-60 °C to reduce its viscosity.

-

Add the calculated amount of this compound to the warm epoxy resin and mix thoroughly with a mechanical stirrer or spatula until the anhydride is completely dissolved and the mixture is homogeneous.

-

Allow the mixture to cool to near room temperature.

-

Add the accelerator (BDMA) to the mixture and mix thoroughly for 2-3 minutes, ensuring uniform distribution.

-

-

Degassing: Place the mixture in a vacuum oven or desiccator and apply a vacuum to remove any entrapped air bubbles. Degas until bubbling subsides.

-

Casting: Carefully pour the degassed mixture into pre-heated and release-agent-coated molds of the desired geometry for mechanical testing and thermal analysis.

-

Curing: Transfer the molds to a programmable oven and apply a two-stage cure cycle. A typical cycle would be an initial cure at a lower temperature followed by a post-cure at a higher temperature to ensure complete cross-linking. For example:

-

Initial Cure: 2 hours at 100 °C.

-

Post-Cure: 4 hours at 150 °C.

-

-

Demolding: After the curing cycle is complete, allow the molds to cool slowly to room temperature before demolding the cured specimens.

Characterization Protocols

DMA is used to determine the viscoelastic properties of the cured epoxy, including the storage modulus (E'), loss modulus (E''), and the glass transition temperature (Tg).

-

Instrument: Dynamic Mechanical Analyzer

-

Specimen Geometry: Rectangular bar (e.g., 35 mm x 12 mm x 3 mm)

-

Test Mode: Single or dual cantilever

-

Frequency: 1 Hz

-

Strain Amplitude: 0.1% (within the linear viscoelastic region)

-

Temperature Range: 25 °C to 250 °C

-

Heating Rate: 3-5 °C/min

-

Data Analysis: The Tg is typically determined from the peak of the tan δ (loss tangent) curve or the peak of the loss modulus (E'') curve.

TGA is used to evaluate the thermal stability and decomposition profile of the cured epoxy.

-

Instrument: Thermogravimetric Analyzer

-

Sample Mass: 5-10 mg

-

Pan Type: Alumina or platinum

-

Atmosphere: Nitrogen or Air (to simulate different environments)

-

Flow Rate: 50-100 mL/min

-

Temperature Range: 25 °C to 800 °C

-

Heating Rate: 10 °C/min

-

Data Analysis: Determine the onset of decomposition temperature (Td) and the percentage of char yield at a specific temperature (e.g., 700 °C).

Standard mechanical tests can be performed to determine the tensile, flexural, and compressive properties of the cured material.

-

Tensile Properties (ASTM D638): Use dog-bone shaped specimens to determine tensile strength, tensile modulus, and elongation at break.

-

Flexural Properties (ASTM D790): Use rectangular bar specimens to determine flexural strength and flexural modulus.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE). It is a severe eye, skin, and respiratory tract irritant.

-

Handling:

-

Work in a well-ventilated area, preferably under a fume hood.

-

Avoid creating dust.

-

Wear safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

This compound is moisture-sensitive; exposure to moisture can lead to the formation of the corresponding diacid, which can affect the curing process.

-

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Remove contaminated clothing and wash the affected area with soap and water.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and drink plenty of water. Seek medical attention.

-

Always consult the Safety Data Sheet (SDS) for this compound before use for complete safety and handling information.

References

Application of Maleic Anhydride in Unsaturated Polyester Resins: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of maleic anhydride in the synthesis and curing of unsaturated polyester resins (UPRs). Maleic anhydride is a critical raw material that provides unsaturation in the polyester backbone, enabling cross-linking with a reactive monomer, typically styrene, to form a rigid, thermoset material.

Introduction

Unsaturated polyester resins are widely used in composite materials due to their versatility, low cost, and ease of processing.[1] The properties of the final cured resin are highly dependent on the choice of monomers and their relative proportions.[1] Maleic anhydride, an α,β-unsaturated dicarboxylic anhydride, is a key component that introduces reactive double bonds along the polyester chain. These double bonds are essential for the subsequent free-radical copolymerization with a vinyl monomer, leading to the formation of a three-dimensional network structure.[2]

The ratio of maleic anhydride to saturated anhydrides (like phthalic anhydride) and the type of glycol used in the polyesterification reaction significantly influence the mechanical properties, thermal stability, and chemical resistance of the cured resin.[1][3]

Synthesis of Unsaturated Polyester Resin

The synthesis of UPRs is typically a two-stage process: polyesterification followed by blending with a reactive monomer.

2.1. Polyesterification Stage

This stage involves the condensation reaction of a mixture of unsaturated and saturated anhydrides/acids with glycols to form a low molecular weight unsaturated polyester.

Experimental Protocol: Synthesis of Unsaturated Polyester Resin

Materials:

-

Maleic Anhydride (MA)

-

Phthalic Anhydride (PA)

-

Propylene Glycol (PG)

-

Diethylene Glycol (DEG)

-

Inhibitor (e.g., Hydroquinone)

-

Nitrogen gas supply

-

Reaction kettle equipped with a stirrer, thermometer, nitrogen inlet, and a condenser for water removal.

Procedure:

-

Charging the Reactor: Charge the desired molar ratios of maleic anhydride, phthalic anhydride, propylene glycol, and diethylene glycol into the reaction kettle. A common approach is to start with the glycols and phthalic anhydride.

-

Inert Atmosphere: Purge the reactor with nitrogen gas and maintain a slow, continuous flow throughout the reaction to prevent oxidation and discoloration.

-

Heating: Begin stirring and gradually heat the mixture. The initial reaction temperature is typically around 160-180°C.

-

Esterification: Once the initial reactants have melted and formed a homogenous mixture, add the maleic anhydride. Gradually increase the temperature to 190-210°C to facilitate the esterification reaction and the removal of water. Maintaining the temperature around 210°C is crucial for the isomerization of maleate to fumarate, which enhances the reactivity with styrene.

-

Monitoring the Reaction: Monitor the progress of the reaction by periodically measuring the acid value (mg KOH/g) of the mixture. The reaction is considered complete when the acid value reaches a predetermined level, typically below 50.

-

Cooling and Inhibition: Once the desired acid value is reached, cool the reactor to about 150°C and add a small amount of an inhibitor, such as hydroquinone, to prevent premature gelation during storage and blending.

2.2. Blending Stage

The synthesized unsaturated polyester is then dissolved in a reactive monomer, most commonly styrene, to produce the final liquid resin.

Experimental Protocol: Blending with Styrene

Materials:

-

Synthesized unsaturated polyester

-

Styrene monomer

-

Blending tank with a stirrer

Procedure:

-

Cooling: Ensure the synthesized polyester has cooled to a safe temperature (typically below 100°C) to prevent styrene evaporation and premature polymerization.

-

Blending: Gradually add the styrene monomer to the polyester while stirring continuously until a homogeneous solution is obtained. The typical styrene content in commercial UPRs ranges from 30% to 40% by weight.

-

Storage: Store the final unsaturated polyester resin in a cool, dark place away from heat and sunlight.

Logical Relationship of Synthesis Steps

References

Synthesis of High-Performance Polyimides Using Himic Anhydride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyimides (PIs) are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and dielectric properties. These characteristics make them indispensable in demanding applications across the aerospace, electronics, and medical industries. A key strategy to tailor the properties of polyimides involves the careful selection of the dianhydride and diamine monomers. The incorporation of alicyclic structures, such as that found in Himic Anhydride (also known as 5-Norbornene-2,3-dicarboxylic anhydride), into the polyimide backbone can lead to polymers with improved solubility, lower dielectric constants, and enhanced optical transparency, while maintaining high thermal stability.

This document provides detailed application notes and experimental protocols for the synthesis of high-performance polyimides utilizing this compound. It is intended to guide researchers and scientists in the development of novel polyimide-based materials.

Application Notes

The use of this compound in polyimide synthesis offers several advantages:

-

Improved Solubility: The non-planar, bicyclic structure of the norbornene unit disrupts chain packing, which can significantly improve the solubility of the resulting polyimides in common organic solvents. This facilitates processing, such as spin coating and film casting.

-

Enhanced Optical Transparency: Polyimides derived from alicyclic anhydrides like this compound often exhibit higher optical transparency and less color compared to their fully aromatic counterparts. This makes them suitable for applications in flexible displays, optical waveguides, and other optoelectronic devices.

-

Lower Dielectric Constant: The introduction of the aliphatic norbornene moiety can reduce the overall polarity and moisture absorption of the polyimide, leading to a lower dielectric constant and dissipation factor. This is a critical property for microelectronic applications, where it minimizes signal delay and cross-talk.

-

High Thermal Stability: Despite the presence of an aliphatic unit, polyimides based on this compound can still exhibit high glass transition temperatures (Tg) and excellent thermal stability, making them suitable for high-temperature applications.

Experimental Protocols